molecular formula C20H23NO3 B11280395 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methylbenzyl)acetamide

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methylbenzyl)acetamide

Cat. No.: B11280395
M. Wt: 325.4 g/mol
InChI Key: DETBMMHRWGJEMH-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound with a complex structure It features a benzofuran moiety, which is a fused ring system containing both benzene and furan rings, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents like methyl iodide in the presence of a strong base.

    Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the benzofuran derivative with the 4-methylphenylmethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine under conditions using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: The benzofuran moiety can impart unique electronic properties, making the compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The benzofuran moiety could engage in π-π interactions with aromatic residues in proteins, while the acetamide group could form hydrogen bonds with amino acid side chains. These interactions could alter the function of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: This compound shares the benzofuran core but lacks the acetamide and 4-methylphenylmethyl groups.

    2,2-dimethyl-2,3-dihydrobenzofuran: Similar core structure but without the hydroxyl and acetamide functionalities.

    2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: A different ring system but with similar functional groups.

Uniqueness

The uniqueness of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide lies in its combination of the benzofuran core with the acetamide and 4-methylphenylmethyl groups. This specific arrangement of functional groups can confer unique biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C20H23NO3/c1-14-7-9-15(10-8-14)12-21-18(22)13-23-17-6-4-5-16-11-20(2,3)24-19(16)17/h4-10H,11-13H2,1-3H3,(H,21,22)

InChI Key

DETBMMHRWGJEMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

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